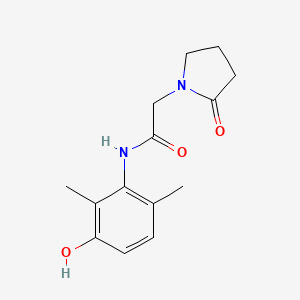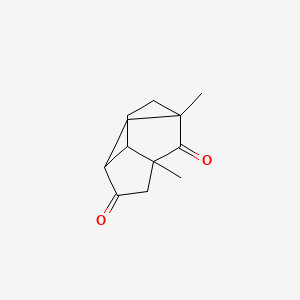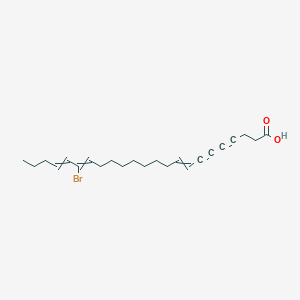
Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens (chlorine, bromine) and nitrating agents can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
作用機序
The mechanism of action of Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
- Ethyl 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 2-methylindole-3-carboxylate
Comparison: Ethyl 5-methoxy-2,3-diphenyl-1H-indole-1-carboxylate is unique due to the presence of two phenyl groups at positions 2 and 3 of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group at position 5 also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets .
特性
CAS番号 |
141735-60-6 |
|---|---|
分子式 |
C24H21NO3 |
分子量 |
371.4 g/mol |
IUPAC名 |
ethyl 5-methoxy-2,3-diphenylindole-1-carboxylate |
InChI |
InChI=1S/C24H21NO3/c1-3-28-24(26)25-21-15-14-19(27-2)16-20(21)22(17-10-6-4-7-11-17)23(25)18-12-8-5-9-13-18/h4-16H,3H2,1-2H3 |
InChIキー |
NPIIVCDPWFLDCY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
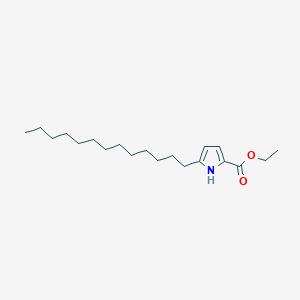
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)

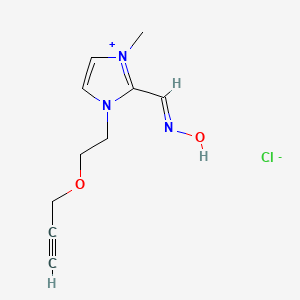
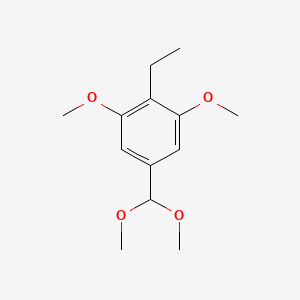
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

